molecular formula C14H10ClNO B6613364 2-Benzyl-5-chloro-1,3-benzoxazole CAS No. 102394-34-3

2-Benzyl-5-chloro-1,3-benzoxazole

Cat. No.: B6613364
CAS No.: 102394-34-3
M. Wt: 243.69 g/mol
InChI Key: VGBHQZWWYLTLCB-UHFFFAOYSA-N
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Description

2-Benzyl-5-chloro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzoxazole core with a benzyl group at the second position and a chlorine atom at the fifth position. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-5-chloro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzyl chloride and a chlorinating agent. One common method is the reaction of 2-aminophenol with benzyl chloride in the presence of a base such as potassium carbonate, followed by chlorination using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as metal catalysts or ionic liquid catalysts can be used to enhance the reaction rate and yield .

Types of Reactions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-chloro-1,3-benzoxazole involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit the activity of enzymes like DNA topoisomerases and protein kinases, which are involved in cellular processes such as DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Benzyl-5-chloro-1,3-benzoxazole is unique due to the presence of both the benzyl and chlorine groups, which contribute to its distinct chemical reactivity and diverse biological activities.

Properties

IUPAC Name

2-benzyl-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBHQZWWYLTLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659049
Record name 2-Benzyl-5-chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102394-34-3
Record name 2-Benzyl-5-chloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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